molecular formula C15H10O2 B1619993 2-Acetyl-9-fluorenone CAS No. 42136-05-0

2-Acetyl-9-fluorenone

Cat. No.: B1619993
CAS No.: 42136-05-0
M. Wt: 222.24 g/mol
InChI Key: CWXNCOWTIATRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-9-fluorenone is an organic compound with the molecular formula C15H10O2. It is a derivative of fluorenone, characterized by the presence of an acetyl group at the 2-position of the fluorenone structure. This compound is known for its unique chemical properties and has been widely studied for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-9-fluorenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of fluorenone with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, resulting in the acetylation of the fluorenone at the 2-position.

Industrial Production Methods

In industrial settings, the production of this compound often involves the oxidation of fluorene to fluorenone, followed by acetylation. The oxidation step can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide. The subsequent acetylation is performed using acetic anhydride and a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-9-fluorenone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-4-carboxylic acid.

    Reduction: Reduction of this compound can yield 2-acetyl-9-fluorenol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in an acidic environment is commonly used for oxidation reactions.

    Reduction: Sodium borohydride is a typical reducing agent used for the reduction of this compound.

    Substitution: Friedel-Crafts acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: this compound-4-carboxylic acid.

    Reduction: 2-Acetyl-9-fluorenol.

    Substitution: Various substituted fluorenone derivatives depending on the substituent introduced.

Scientific Research Applications

2-Acetyl-9-fluorenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in the development of pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetyl-9-fluorenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity underlies its use in synthetic chemistry and its potential biological activities.

Comparison with Similar Compounds

2-Acetyl-9-fluorenone can be compared with other fluorenone derivatives such as:

    9-Fluorenone: The parent compound without the acetyl group.

    2-Methyl-9-fluorenone: A similar compound with a methyl group instead of an acetyl group.

    2-Bromo-9-fluorenone: A derivative with a bromine atom at the 2-position.

The uniqueness of this compound lies in its specific acetyl substitution, which imparts distinct chemical properties and reactivity compared to other fluorenone derivatives.

Properties

IUPAC Name

2-acetylfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15(17)14(12)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXNCOWTIATRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296487
Record name 2-Acetyl-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42136-05-0
Record name NSC109581
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetyl-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-9-fluorenone
Reactant of Route 2
Reactant of Route 2
2-Acetyl-9-fluorenone
Reactant of Route 3
Reactant of Route 3
2-Acetyl-9-fluorenone
Reactant of Route 4
Reactant of Route 4
2-Acetyl-9-fluorenone
Reactant of Route 5
Reactant of Route 5
2-Acetyl-9-fluorenone
Reactant of Route 6
Reactant of Route 6
2-Acetyl-9-fluorenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.